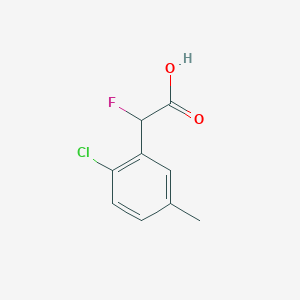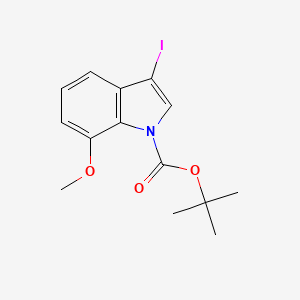
tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of an indole core substituted with tert-butyl, iodo, and methoxy groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate typically involves the iodination of a preformed indole derivative. One common method starts with the preparation of 7-methoxyindole, which is then subjected to iodination using iodine and a suitable oxidizing agent such as silver acetate. The resulting 3-iodo-7-methoxyindole is then protected with tert-butyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The indole core can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products Formed
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: Indole-2,3-diones.
Reduction: Indolines.
Coupling: Biaryl or alkyne-substituted indoles.
Applications De Recherche Scientifique
tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in cancer research and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate is not well-defined due to its primary use as an intermediate. its derivatives may interact with various molecular targets, including enzymes and receptors, through binding to active sites or modulating signaling pathways. The specific pathways involved depend on the nature of the derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate
- tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for further functionalization. The presence of the iodo group allows for versatile coupling reactions, while the methoxy and tert-butyl groups provide stability and solubility, making it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C14H16INO3 |
|---|---|
Poids moléculaire |
373.19 g/mol |
Nom IUPAC |
tert-butyl 3-iodo-7-methoxyindole-1-carboxylate |
InChI |
InChI=1S/C14H16INO3/c1-14(2,3)19-13(17)16-8-10(15)9-6-5-7-11(18-4)12(9)16/h5-8H,1-4H3 |
Clé InChI |
ZOXGUWQJKXFCDX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


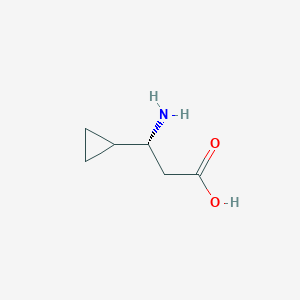
![2-[4-(3-aminophenyl)-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B13075002.png)
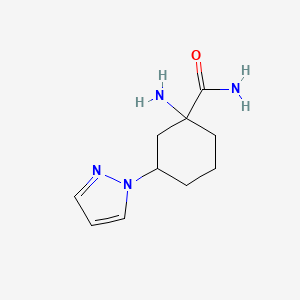
![tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13075028.png)
![2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol](/img/structure/B13075029.png)
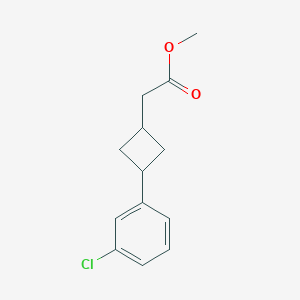
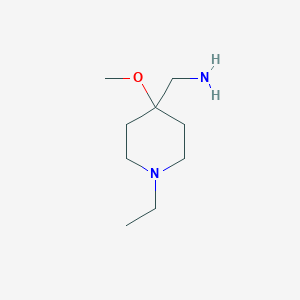
![2-[(4-Aminopyridin-3-yl)oxy]ethan-1-ol](/img/structure/B13075042.png)
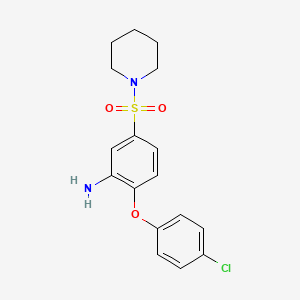
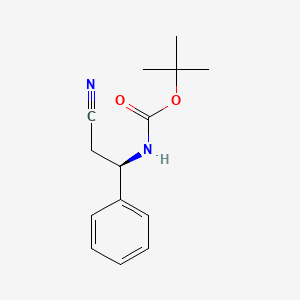

![3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13075069.png)

